molecular formula C10H16N2 B594911 N-(tert-Butyl)-3-methylpyridin-2-amine CAS No. 1235305-63-1

N-(tert-Butyl)-3-methylpyridin-2-amine

Cat. No.: B594911
CAS No.: 1235305-63-1
M. Wt: 164.252
InChI Key: YLNITNIQZMQEBR-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-methylpyridin-2-amine is an organic compound characterized by the presence of a tert-butyl group attached to a pyridine ring

Scientific Research Applications

N-(tert-Butyl)-3-methylpyridin-2-amine has several applications in scientific research:

Future Directions

The future directions for “N-(tert-Butyl)-3-methylpyridin-2-amine” could involve further exploration of its synthesis, reactions, and potential applications. For instance, one paper discusses the use of tert-butyl groups in the synthesis of N-heterocycles via sulfinimines and suggests that this methodology could provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine typically involves the reaction of 3-methylpyridine with tert-butylamine under specific conditions. One common method includes the use of a catalyst such as Cu(OTf)2 to facilitate the reaction between di-tert-butyl dicarbonate and nitriles . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-3-methylpyridin-2-amine involves its interaction with molecular targets through various pathways. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to participate in biochemical processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butanesulfinamide

Uniqueness

N-(tert-Butyl)-3-methylpyridin-2-amine is unique due to the presence of both a tert-butyl group and a pyridine ring, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNITNIQZMQEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681026
Record name N-tert-Butyl-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235305-63-1
Record name N-tert-Butyl-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3 or 4-necked flask (100 L) with water cooling condenser, mechanical stirring and N2 was charged toluene (40 L), 2-bromo-3-methylpyridine (4.966 kg), sodium t-butoxide (5.60 kg). The slurry was then sparged N2 for 10 min; then tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.065 kg, 0.071 mol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP, 0.106 kg, 0.171 mol) and t-butylamine (4.51 L) were charged. The resulting dark mixture was stirred 10 min at 23° C. under N2 and then heated to 70° C. (internal temp) with a steam bath. No t-butyl amine reflux was noticed.
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Type
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